molecular formula C30H22O10 B1680273 Rugulosin CAS No. 23537-16-8

Rugulosin

Cat. No.: B1680273
CAS No.: 23537-16-8
M. Wt: 542.5 g/mol
InChI Key: QFDPVUTXKUGISP-PUTAFCBNSA-N
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Description

Rugulosin is an anthraquinoid mycotoxin with the molecular formula C₃₀H₂₂O₁₀. It is produced by various species of the Penicillium genus, including Penicillium rugulosum. This compound is known for its hepatotoxic and carcinogenic properties .

Scientific Research Applications

Rugulosin has several applications in scientific research:

Safety and Hazards

Rugulosin is hepatotoxic and is cancerogenic . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The work on Rugulosin updates our understanding of bisanthraquinone biosynthesis and paves the way for synthetic biology accesses to skyrin, this compound A, and their siblings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rugulosin involves a chemoenzymatic and biomimetic approach. The process typically starts with anthraquinones, which undergo dimerization to form this compound. The synthesis can be completed in three to four steps, involving the use of variously substituted monomeric intermediates .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is generally derived from the fermentation of Penicillium species. The mycelia of the fungi are inoculated into a suitable medium, such as Czapek Yeast Autolysate, and incubated. The fermentation broth is then extracted with chloroform, and the organic layer is purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Rugulosin undergoes several types of chemical reactions, including oxidation and reduction. One notable reaction is the oxidation of this compound to form rugulin analogues, which involves the conversion of enol to keto followed by oxidative coupling .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products: The major products formed from these reactions include various rugulin analogues and other modified bisanthraquinones .

Comparison with Similar Compounds

Rugulosin is part of a class of compounds known as bisanthraquinones. Similar compounds include:

    This compound B and C: These are heterodimeric and homodimeric forms of this compound, respectively.

    Cytoskyrin A: Another bisanthraquinone with similar structural features.

    Flavoskyrin: A related compound with notable biological activities.

    Rugulin: An exceptional four-bonded cage-like compound.

This compound is unique due to its specific dimerization pattern and its potent biological activities, particularly its antimicrobial and bioinsecticidal properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rugulosin involves the condensation of a diketopiperazine with a substituted indole derivative. This is followed by an oxidative coupling reaction to form the final product.", "Starting Materials": [ "2-(2-nitrophenyl)acetic acid", "L-proline", "N,N-dimethylformamide", "triethylamine", "2-chloro-3-indolylboronic acid", "palladium(II) acetate", "copper(II) acetate", "sodium ascorbate" ], "Reaction": [ "Conversion of 2-(2-nitrophenyl)acetic acid to its acid chloride using thionyl chloride", "Addition of L-proline to the acid chloride in the presence of triethylamine to form the diketopiperazine", "Coupling of the diketopiperazine with 2-chloro-3-indolylboronic acid using palladium(II) acetate as a catalyst in N,N-dimethylformamide", "Oxidative coupling of the resulting intermediate with copper(II) acetate and sodium ascorbate to form Rugulosin" ] }

CAS No.

23537-16-8

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(1R,2S,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m0/s1

InChI Key

QFDPVUTXKUGISP-PUTAFCBNSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4[C@H]([C@H]5[C@]3(C2=O)[C@@H]6[C@H]([C@H]5[C@@]47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-rugulosin
rugulosin
rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer
rugulosin, (2R,2'R)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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